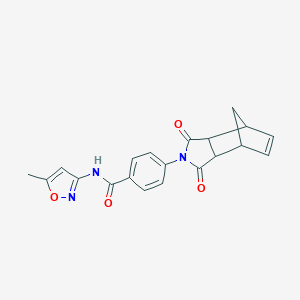
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione, also known as BRD7389, is a small molecule that has gained attention in the scientific community due to its potential in drug discovery and development. In
作用機序
BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which bind to acetylated histones and regulate gene expression. BRD4 is often overexpressed in cancer cells, and its inhibition has been shown to have anti-tumor effects. 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione binds to the bromodomain of BRD4, preventing it from binding to acetylated histones and inhibiting its activity. This leads to the downregulation of genes involved in cell proliferation and survival, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the human immunodeficiency virus (HIV) by targeting the Tat protein, a key regulator of viral gene expression. It has also been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a protein complex that plays a critical role in the immune response.
実験室実験の利点と制限
One advantage of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione is its specificity for BRD4, which reduces the risk of off-target effects. However, its low yield and purity can make it challenging to work with in lab experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several potential future directions for research on 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione. One area of focus could be the development of more efficient synthesis methods to improve yield and purity. Another area of focus could be the identification of biomarkers that can predict response to 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione in cancer patients. Additionally, further studies could explore the potential of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione in combination with other cancer therapies to improve treatment outcomes. Finally, more research is needed to fully understand the mechanism of action of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione and its potential applications in other disease areas.
合成法
The synthesis of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione involves several steps, starting with the preparation of 4-bromo-2-nitrophenol. This is then reacted with 2-amino-3-methylbutanol to form a benzoxazine intermediate, which is then reacted with phthalic anhydride to form the final product. The yield of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione is around 20%, and the purity can be improved through recrystallization.
科学的研究の応用
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione has been primarily studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of bromodomain-containing protein 4 (BRD4), a protein that plays a critical role in the regulation of gene expression and is often overexpressed in cancer cells. By inhibiting BRD4, 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione can disrupt the growth and survival of cancer cells, making it a promising candidate for the development of new cancer therapies.
特性
製品名 |
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione |
|---|---|
分子式 |
C21H17BrN2O4 |
分子量 |
441.3 g/mol |
IUPAC名 |
5-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H17BrN2O4/c1-11(2)7-8-24-19(25)14-5-3-12(9-15(14)20(24)26)18-23-17-6-4-13(22)10-16(17)21(27)28-18/h3-6,9-11H,7-8H2,1-2H3 |
InChIキー |
UFNPXDAHUFVUKK-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=O)O3 |
正規SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)
![6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B303150.png)
![2,6-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B303151.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303153.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303154.png)
![3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B303158.png)
![5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B303161.png)
![5-bromo-2-({[2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B303163.png)

![N,N'-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B303168.png)

